

# Comparative Analysis of HJM-561's On-Target and Off-Target Activities

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## Compound of Interest

Compound Name: HJM-561

Cat. No.: B12379236

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This guide provides a detailed comparative analysis of **HJM-561**, a novel Proteolysis Targeting Chimera (PROTAC), against alternative Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is an objective evaluation of on-target efficacy and off-target activity, supported by experimental data, to inform research and development decisions in the field of oncology, particularly for non-small cell lung cancer (NSCLC).

## Introduction to HJM-561

**HJM-561** is an orally bioavailable EGFR-targeting PROTAC designed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1] Resistance is often driven by the C797S mutation in the EGFR kinase domain. **HJM-561** induces the degradation of specific EGFR triple mutants, including Del19/T790M/C797S and L858R/T790M/C797S, by hijacking the cellular ubiquitin-proteasome system.[1][2] Its structure incorporates a brigatinib-based "warhead" to bind to the EGFR protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[3]

## On-Target Activity: Degradation of Resistant EGFR Mutants

**HJM-561** demonstrates potent and selective degradation of osimertinib-resistant EGFR triple mutants, leading to the inhibition of cancer cell proliferation. Its on-target activity is compared

here with osimertinib, the current standard-of-care that **HJM-561** aims to supersede, and SIAIS164018, another brigatinib-based PROTAC.

Table 1: On-Target Cellular Activity of **HJM-561** and Comparators

| Compound                     | Target EGFR Mutant | Cell Line | On-Target Activity Metric | Value (nM)                |
|------------------------------|--------------------|-----------|---------------------------|---------------------------|
| HJM-561                      | Del19/T790M/C797S  | Ba/F3     | DC50                      | 9.2                       |
| L858R/T790M/C797S            | Ba/F3              | DC50      | 5.8                       |                           |
| Osimertinib                  | EGFR-T790M         | N/A       | N/A                       | Approved for T790M+ NSCLC |
| EGFR (sensitizing mutations) | N/A                | N/A       | First-line treatment      |                           |
| SIAIS164018                  | ALK                | N/A       | IC50                      | 2.5                       |
| ALK G1202R                   | N/A                | IC50      | 6.6                       |                           |
| EGFR L858R/T790M             | H1975              | IC50      | 21                        |                           |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data for **HJM-561** and SIAIS164018 from preclinical studies.

## Off-Target Activity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. While comprehensive kinome profiling data for **HJM-561** is not publicly available, its selectivity can be inferred from available data and comparison with its components and similar molecules.

**HJM-561**: Studies have shown that **HJM-561** selectively degrades mutant EGFR over wild-type (WT) EGFR.<sup>[1]</sup> Furthermore, despite using a brigatinib warhead that is known to bind to

kinases such as ALK, IGF1R, and FLT3, **HJM-561** did not induce their degradation in H2228 cells, suggesting a favorable selectivity profile shaped by the PROTAC modality.[4]

Brigatinib (**HJM-561**'s warhead): As a multi-kinase inhibitor, brigatinib itself has a broader range of targets, including ALK, ROS1, IGF-1R, and FLT-3.[5] This inherent promiscuity of the warhead molecule highlights the potential for off-target effects.

SIAIS164018: This brigatinib-based PROTAC exhibits a "reshuffled kinome profile" compared to brigatinib alone.[6][7][8][9] While it degrades its intended targets (ALK and mutant EGFR), it also surprisingly degrades other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[8] This indicates that the PROTAC design can alter the off-target activity of the parent inhibitor, sometimes introducing new off-target effects.

Osimertinib: While highly selective for mutant EGFR, off-target activities have been investigated, with computational studies predicting potential interactions with other kinases like Janus kinase 3 and mitogen-activated protein kinases.

Table 2: Comparative Selectivity and Off-Target Profile

| Compound    | Primary On-Target(s)                           | Known/Reported Off-Targets                             | Key Selectivity Feature   |
|-------------|--|--|---|
| HJM-561     | EGFR<br>(Del19/T790M/C797S, L858R/T790M/C797S) | Does not degrade ALK, IGF1R, FLT3 in tested cell lines | High selectivity for mutant EGFR over WT EGFR.[1]               |
| Osimertinib | EGFR (T790M, sensitizing mutations)            | Potential for other kinase interactions                | High selectivity for T790M mutant over WT EGFR.                 |
| Brigatinib  | ALK, ROS1                                      | IGF-1R, FLT-3, certain EGFR mutations                  | Multi-kinase inhibitor profile.[5]                              |
| SIAIS164018 | ALK, EGFR<br>(L858R+T790M)                     | FAK, PYK2, PTK6  | "Reshuffled kinome profile" compared to brigatinib.[6][7][8][9] |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

## Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in total and phosphorylated EGFR levels in cells following treatment with a degrader like **HJM-561**.

Methodology:

- **Cell Culture and Treatment:** Plate NSCLC cells (e.g., Ba/F3 engineered to express EGFR mutants) and culture overnight. Treat cells with varying concentrations of **HJM-561** or comparator compounds for a specified duration (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay to ensure equal loading.
- **SDS-PAGE and Transfer:** Separate protein lysates via SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

[\[10\]](#)

## Ba/F3 Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of IL-3 dependent Ba/F3 cells engineered to express a specific oncogenic kinase, making their proliferation dependent on the kinase activity.

Methodology:

- Cell Culture: Culture Ba/F3 cells expressing the EGFR triple mutants in appropriate media containing IL-3.
- IL-3 Withdrawal and Seeding: Wash cells to remove IL-3 and seed them in 96-well plates in IL-3-free media.
- Compound Treatment: Add serial dilutions of **HJM-561** or comparator compounds to the wells.
- Incubation: Incubate the plates for 48-72 hours.
- Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.[\[11\]](#)
- Data Analysis: Calculate IC50 values by plotting cell viability against compound concentration.

## In Vivo Tumor Xenograft Model

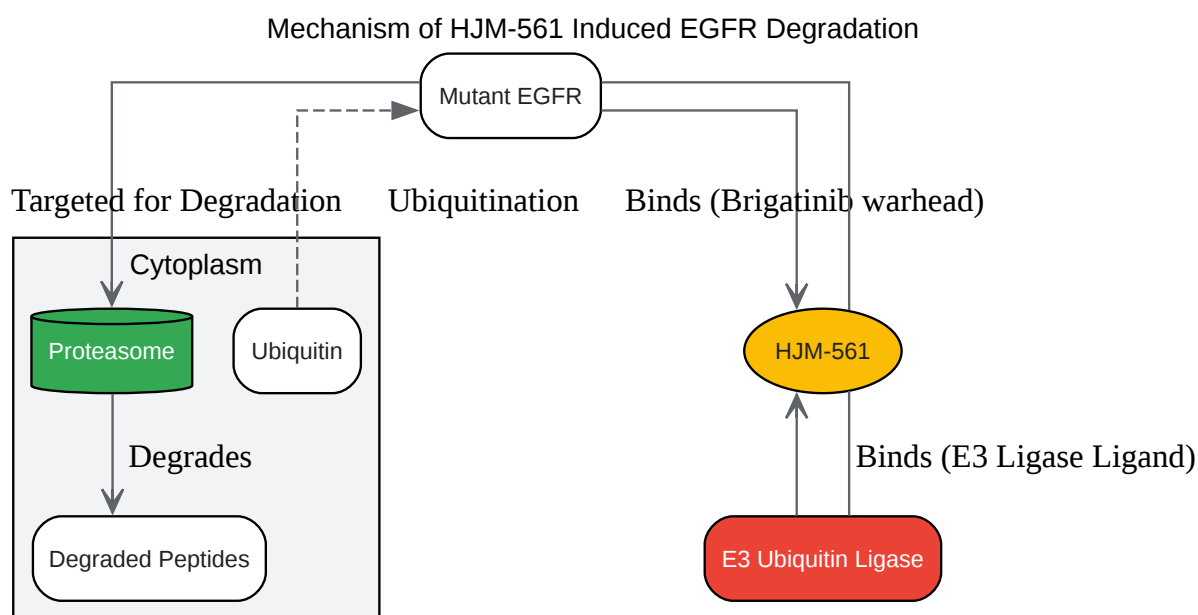
This protocol assesses the anti-tumor efficacy of **HJM-561** in a living organism.

### Methodology:

- Model Establishment: Implant NSCLC cells expressing the target EGFR mutations (cell line-derived xenograft - CDX) or patient tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunodeficient mice.[\[12\]](#)[\[13\]](#)
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Randomize mice into treatment and control groups. Administer **HJM-561** (e.g., orally, once daily) and vehicle control.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation).
- Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

## Visualizations: Pathways and Workflows

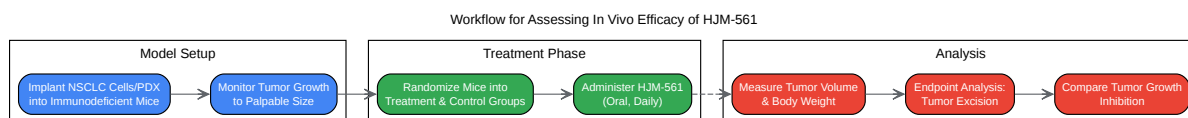
### Signaling Pathway and PROTAC Mechanism



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Caption: **HJM-561** forms a ternary complex with mutant EGFR and an E3 ligase, leading to ubiquitination and proteasomal degradation of EGFR.

## Experimental Workflow for In Vivo Efficacy



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Caption: A streamlined workflow for evaluating the anti-tumor activity of **HJM-561** in xenograft mouse models.

## Conclusion

**HJM-561** demonstrates significant promise as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its high on-target potency for degrading these resistant mutants is a key advantage. While a comprehensive off-target profile remains to be fully elucidated, initial data suggests a favorable selectivity for mutant over wild-type EGFR and a distinct profile from its parent warhead, brigatinib.

The comparison with SIAIS164018 underscores that the PROTAC modality can lead to novel off-target activities, which necessitates thorough characterization for each new degrader molecule. Future research should focus on obtaining a comprehensive kinome scan of **HJM-561** to fully map its selectivity and potential off-target liabilities. The experimental protocols provided herein offer a standardized framework for researchers to conduct further comparative studies and validate these findings.

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